Cas no 1239-31-2 (Epiandrosterone acetate)
Epiandrosterone acetate Chemical and Physical Properties
Names and Identifiers
-
- Epiandrosterone acetate
- 5-Epiandroster-17-one acetate
- Dehydroepiandrosterone acetate
- 5-Androsten-3b-ol-17-one acetate
- DHEA-acetate
- 5-Epiandroster-17-one
- 5-Epiandrosterone-17-oneacetate
- dehydro-epiandrosteronacetate
- ISOANDROSTERONE ACETATE
- TRANSANDROSTERONE ACETATE
- [(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
- 1239-31-2
- (3-beta,5-alpha)-17-Oxoandrostan-3-yl acetate
- Androstan-17-one, 3-(acetyloxy)-, (3b,5a)-
- KS-5201
- BRN 2625063
- AKOS015913420
- ANDROSTEN-17-ONE, 3-beta-HYDROXY-, ACETATE
- Androstan-17-one, 3-(acetyloxy)-, (3beta,5alpha)-
- Androsterone acetate
- FDCINQSOYQUNKB-HGDYXINXSA-N
- MFCD00067127
- CHEMBL4632363
- NSC 120612
- 3-beta-Acetoxy-5-alpha-Androstan-17-one
- 5alpha-Androstan-3beta-ol-17-one acetate
- SCHEMBL1114494
- (3aS,3bR,5aS,7S,9aS,9bS,11aS)-9a,11a-dimethyl-1-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-7-yl acetate
- (3-beta,5-alpha)-3-(Acetyloxy)androstan-17-one
- 3b-acetoxy-5a-androstan-17-one
- 5alpha-Androstan-17-one, 3beta-hydroxy-, acetate
- Acetic acid (3S,5S,8R,10S,13S)-10,13-dimethyl-17-oxo-hexadecahydro-cyclopenta[a]phenanthren-3-yl ester
- epi-Androsterone acetate
- DTXSID601305364
- NSC-120612
- 3beta-Acetoxy-5alpha-androstan-17-one
- (3beta,5alpha)-3-(Acetyloxy)androstan-17-one
- J-005001
- BCP10734
- 17-Oxo-5alpha-androstan-3beta-yl acetate
- MT8537SW7X
- 4-08-00-00644 (Beilstein Handbook Reference)
- 3I(2)-Acetoxy-5I+/--androstan-17-one
- DTXCID301735352
-
- MDL: MFCD00067127
- Inchi: 1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3/t14-,15-,16-,17-,18-,20-,21-/m0/s1
- InChI Key: FDCINQSOYQUNKB-HGDYXINXSA-N
- SMILES: O(C(C)=O)[C@H]1CC[C@@]2(C)[C@H](C1)CC[C@H]1[C@@H]3CCC([C@@]3(C)CC[C@H]21)=O
Computed Properties
- Exact Mass: 332.23500
- Monoisotopic Mass: 332.23514488g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 555
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 1.1
- Melting Point: 169-173 ºC
- Refractive Index: 1.52
- PSA: 43.37000
- LogP: 4.52990
- Specific Rotation: +69°
Epiandrosterone acetate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 20/21/22-40
- Safety Instruction: 16-23-36
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
Epiandrosterone acetate Customs Data
- HS CODE:2937290090
- Customs Data:
China Customs Code:
2937290090
Epiandrosterone acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM203438-5g |
Epiandrosterone acetate |
1239-31-2 | 97% | 5g |
$794 | 2021-06-15 | |
| TRC | E578018-100mg |
Epiandrosterone acetate |
1239-31-2 | 100mg |
$ 130.00 | 2022-06-05 | ||
| TRC | E578018-250mg |
Epiandrosterone acetate |
1239-31-2 | 250mg |
$ 260.00 | 2022-06-05 | ||
| Chemenu | CM203438-5g |
Epiandrosterone acetate |
1239-31-2 | 97% | 5g |
$794 | 2023-11-21 | |
| abcr | AB358548-100 mg |
(3-beta,5-alpha)-17-Oxoandrostan-3-yl acetate; . |
1239-31-2 | 100 mg |
€253.70 | 2023-07-19 | ||
| eNovation Chemicals LLC | D961667-25g |
Epiandrosterone acetate |
1239-31-2 | 97% | 25g |
$350 | 2024-06-05 | |
| eNovation Chemicals LLC | D961667-100g |
Epiandrosterone acetate |
1239-31-2 | 97% | 100g |
$600 | 2024-06-05 | |
| Key Organics Ltd | KS-5201-1MG |
Epiandrosterone acetate |
1239-31-2 | >97% | 1mg |
£36.00 | 2023-09-07 | |
| Key Organics Ltd | KS-5201-5MG |
Epiandrosterone acetate |
1239-31-2 | >97% | 5mg |
£42.00 | 2023-09-07 | |
| Key Organics Ltd | KS-5201-10MG |
Epiandrosterone acetate |
1239-31-2 | >97% | 10mg |
£51.00 | 2023-09-07 |
Epiandrosterone acetate Suppliers
Epiandrosterone acetate Related Literature
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J. E. Baldwin,J. H. I. Cardellina Chem. Commun. (London) 1968 558
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2. 155. Modified steroid hormones. Part VIII. Some 16-bromo- and 16-chloro-derivatives of testosteroneB. Ellis,D. Patel,V. Petrow J. Chem. Soc. 1958 800
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3. Steroids. Part IX. The catalytic hydrogenation of 3α-substituted Δ5-steroidsJ. R. Lewis,C. W. Shoppee J. Chem. Soc. 1955 1365
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4. Arylazo-steroids. Part III. 3-, 7-, and 17-Arylazo-steroidsJ. Buckingham,R. D. Guthrie J. Chem. Soc. C 1968 1445
Additional information on Epiandrosterone acetate
Epiandrosterone Acetate (CAS No. 1239-31-2): A Comprehensive Guide to Its Properties and Applications
Epiandrosterone acetate (CAS No. 1239-31-2) is a steroid derivative that has garnered significant attention in the fields of biochemistry, pharmaceuticals, and performance enhancement. This compound, also known as 3β-hydroxy-5α-androstan-17-one acetate, is the acetylated form of epiandrosterone, a naturally occurring metabolite of dehydroepiandrosterone (DHEA). Its unique chemical structure and biological activity make it a subject of interest for researchers and professionals alike.
The molecular formula of Epiandrosterone acetate is C21H32O3, with a molecular weight of 332.48 g/mol. This compound is characterized by its white crystalline powder form and is typically soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). The acetate group in its structure enhances its stability and bioavailability, making it a preferred form for various applications.
One of the most discussed aspects of Epiandrosterone acetate is its role in metabolic pathways. As a derivative of DHEA, it interacts with androgen receptors, albeit with milder effects compared to other androgens. This property has led to its exploration in areas such as hormone replacement therapy (HRT) and age-related hormonal decline. Recent studies have also investigated its potential effects on muscle growth, energy levels, and overall vitality, aligning with the growing consumer interest in anti-aging and performance enhancement solutions.
In the pharmaceutical industry, Epiandrosterone acetate is studied for its potential therapeutic benefits. Researchers are examining its role in managing conditions related to hormonal imbalances, such as adrenal fatigue and low libido. Its ability to modulate androgen activity without significant side effects makes it a promising candidate for future drug development. Additionally, its use in nutraceuticals and dietary supplements has gained traction, particularly in formulations aimed at boosting energy and improving physical performance.
The market for Epiandrosterone acetate has seen steady growth, driven by increasing demand from the healthcare and wellness sectors. Consumers are increasingly seeking natural and semi-synthetic alternatives to traditional hormone therapies, and this compound fits well into that niche. Online searches for terms like "Epiandrosterone acetate benefits", "Epiandrosterone acetate dosage", and "where to buy Epiandrosterone acetate" reflect the rising public interest. Manufacturers and suppliers are responding by offering high-purity grades of this compound to meet both research and commercial needs.
From a regulatory standpoint, Epiandrosterone acetate is generally considered safe when used appropriately. However, it is essential to source it from reputable suppliers to ensure quality and compliance with industry standards. As with any bioactive compound, consulting a healthcare professional before use is recommended, especially for individuals with pre-existing medical conditions or those taking other medications.
In conclusion, Epiandrosterone acetate (CAS No. 1239-31-2) is a versatile compound with a wide range of potential applications. Its unique properties and growing popularity in the health and wellness space make it a noteworthy subject for further research and development. Whether you are a scientist, healthcare provider, or fitness enthusiast, understanding the benefits and limitations of this compound can help you make informed decisions about its use.
1239-31-2 (Epiandrosterone acetate) Related Products
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